N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c1-9-19-14(21-20-9)12-7-16-8-18-13(12)17-6-10-3-2-4-11(15)5-10/h2-5,7-8H,6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQWILGFESQUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions to form the oxadiazole ring.
Attachment of the fluorobenzyl group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Construction of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable amidine and a β-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been investigated for its anticancer properties. Recent studies have shown that compounds with similar structural features exhibit significant growth inhibition in various cancer cell lines. For instance, related oxadiazole derivatives have demonstrated percent growth inhibitions (PGIs) ranging from 50% to over 85% against several cancer types including glioblastoma and ovarian cancer .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also under investigation. The oxadiazole group is known for its activity against various pathogens. Preliminary studies suggest that derivatives of this compound may possess antifungal and antibacterial properties, making them candidates for further exploration in infectious disease treatment .
Case Study 1: Anticancer Efficacy
In a study involving a series of pyrimidine derivatives, compounds structurally related to this compound were tested against human cancer cell lines such as OVCAR-8 and NCI-H460. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values in the micromolar range, suggesting a promising avenue for anticancer drug development .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of oxadiazole derivatives against Candida species revealed that certain modifications to the oxadiazole ring enhanced antifungal activity compared to standard treatments like fluconazole. While specific data on this compound is not yet available, the structural similarities suggest potential efficacy in this area .
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, enabling comparative analysis of their physicochemical and pharmacological profiles:
Structural Analogs with Modified Benzyl Substituents
- N-(2-chlorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (): Key Difference: The benzyl group at the 4-position has a 2-chloro substituent instead of 3-fluoro. This could influence potency or selectivity in target binding .
Heterocyclic Variants with Oxadiazole or Related Moieties
- Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) (): Key Features: Incorporates a quinoline core instead of pyrimidine, with the 3-methyl-1,2,4-oxadiazole group retained. The piperidine and tetrahydropyran (oxane) substituents add complexity. Comparison: The quinoline system may enhance π-π stacking interactions, while the larger structure (C25H32FN5O2) suggests higher molecular weight (MW = 465.56 g/mol) compared to the target compound (estimated MW ~340 g/mol). This could reduce bioavailability but improve target specificity .
- N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (): Key Features: Replaces oxadiazole with a thiazole ring and includes a morpholinosulfonyl group. Impact: Thiazole’s sulfur atom may confer different electronic effects, while the sulfonyl group enhances solubility. HR-MS data (m/z 436.1616 [M+H]+) and HPLC purity (99%) indicate robust analytical characterization, suggesting utility in lead optimization .
Tetrazole-Containing Pyrimidine Derivatives
- N2-(3-(2H-tetrazol-5-yl)phenyl)-5-fluoro-N4-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidine-2,4-diamine ():
- Key Features : Tetrazole ring replaces oxadiazole, acting as a bioisostere for carboxylic acids.
- Comparison : Tetrazoles are prone to metabolic oxidation, whereas oxadiazoles exhibit greater stability. The 2,2,6,6-tetramethylpiperidine group may enhance blood-brain barrier penetration, a property less relevant to the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| This compound | Pyrimidine | 3-fluorobenzyl, 3-methyl-1,2,4-oxadiazole | C15H13FN6O | ~340.31 | High lipophilicity, metabolic stability |
| N-(2-chlorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (Ref 4) | Pyrimidine | 2-chlorobenzyl, 3-methyl-1,2,4-oxadiazole | C15H13ClN6O | ~356.76 | Enhanced steric bulk, moderate polarity |
| Navacaprant (Ref 5) | Quinoline | Piperidine, oxane, 3-methyl-1,2,4-oxadiazole | C25H32FN5O2 | 465.56 | High MW, potential CNS activity |
| N-Methyl-4-phenylthiazol-2-amine derivative (Ref 3) | Thiazole-Pyrimidine | Morpholinosulfonyl, phenyl | C16H15N6OS | 436.16 | High solubility (HPLC tR 11.34 min) |
Research Findings and Insights
Role of Halogen Substituents : Fluorine in the target compound reduces metabolic degradation compared to chlorine in ’s analog, as C-F bonds are more stable than C-Cl under physiological conditions .
Heterocycle Impact : The 1,2,4-oxadiazole in the target compound offers superior metabolic stability over tetrazoles () but may exhibit lower solubility than thiazole derivatives () due to reduced polarity .
Structural Complexity vs. Bioavailability : Navacaprant’s larger structure () highlights a trade-off between target affinity and pharmacokinetic challenges, such as reduced oral absorption compared to simpler pyrimidines .
Biological Activity
N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 255.27 g/mol
The presence of the fluorobenzyl group and the oxadiazole moiety suggests potential interactions with various biological targets, which may confer unique pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, oxadiazole derivatives have been reported to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The incorporation of the fluorobenzyl group may enhance lipophilicity and membrane permeability, potentially improving antibacterial efficacy.
Anticancer Potential
This compound has been evaluated for its potential as a PARP inhibitor. PARP inhibitors are a class of drugs that target cancer cells with specific genetic mutations (e.g., BRCA1/2). In vitro studies have shown that similar compounds can effectively inhibit cancer cell proliferation by inducing apoptosis and disrupting DNA repair mechanisms .
The mechanisms through which this compound exerts its biological effects can be attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA repair processes.
- Interaction with Cellular Targets : The oxadiazole moiety can interact with various cellular receptors or enzymes, influencing signaling pathways related to cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of oxadiazole derivatives for their antimicrobial activity against clinical isolates of Staphylococcus aureus. The results demonstrated that the derivatives exhibited potent antibacterial activity with an MIC comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of similar compounds, it was found that certain pyrimidine derivatives showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing the anticancer activity of these compounds .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for the preparation of N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?
The compound can be synthesized via multi-step protocols involving:
- Cyclization reactions : Formation of the 1,2,4-oxadiazole ring using precursors like substituted hydrazides and nitriles under reflux with phosphoryl chloride (POCl₃) .
- Condensation reactions : Coupling of the pyrimidin-4-amine core with 3-fluorobenzyl groups via nucleophilic substitution or Buchwald-Hartwig amination .
- Intermediate purification : Chromatography (e.g., silica gel) and recrystallization (using ethanol/water mixtures) to isolate high-purity products .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=N in oxadiazole at ~1600 cm⁻¹) .
- X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding interactions (e.g., using SHELXL for refinement ). Crystal structures often reveal intramolecular N–H⋯N bonds stabilizing the pyrimidine-oxadiazole core .
Q. How can researchers optimize reaction yields during synthesis?
- Reagent selection : Use electron-deficient aryl halides to enhance coupling efficiency in amination steps .
- Temperature control : Maintain reflux conditions (110–120°C) for oxadiazole cyclization to avoid side reactions .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve cross-coupling yields .
Advanced Research Questions
Q. What computational strategies predict the biological targets or pharmacokinetic properties of this compound?
- Molecular docking : Use software like AutoDock Vina to screen against target proteins (e.g., kinases or GPCRs) based on the oxadiazole-pyrimidine scaffold’s affinity for ATP-binding pockets .
- QSAR modeling : Corrogate substituent effects (e.g., 3-fluorobenzyl vs. 4-methoxyphenyl) on logP and bioavailability using datasets from analogs .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets .
Q. How can contradictions in biological activity data across assays be resolved?
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to confirm target engagement .
- Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid degradation .
- Structural analogs : Compare activity of derivatives (e.g., replacing 3-methyl-oxadiazole with thiadiazole) to isolate pharmacophore contributions .
Q. What role does the 3-methyl-1,2,4-oxadiazole moiety play in stability and bioactivity?
- Metabolic resistance : The oxadiazole ring resists hydrolysis compared to esters, enhancing plasma stability .
- Electron-withdrawing effects : The 3-methyl group balances lipophilicity and π-stacking interactions in enzyme binding pockets, as shown in SAR studies of similar quinoline derivatives .
- Intramolecular interactions : X-ray data indicate C–H⋯O bonds between the oxadiazole oxygen and pyrimidine ring, reducing conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
